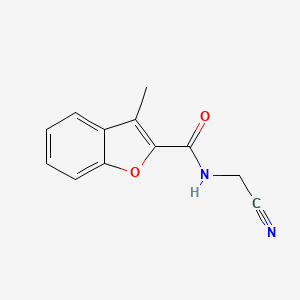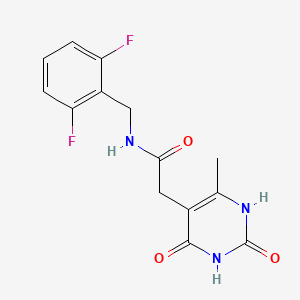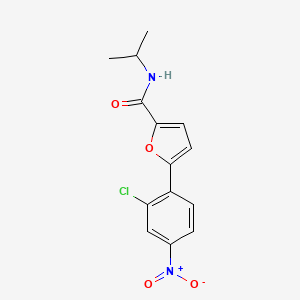![molecular formula C11H13FN2OS B2755210 3-Fluoro-5-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine CAS No. 2097889-77-3](/img/structure/B2755210.png)
3-Fluoro-5-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Fluoro-5-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine” is a chemical compound. It has a molecular weight of 194.21 . The compound is solid in its physical form .
Physical And Chemical Properties Analysis
The compound is solid in its physical form . More specific physical and chemical properties are not provided in the available sources.Aplicaciones Científicas De Investigación
Green-Emitting Iridium(III) Complexes
Compounds similar to 3-Fluoro-5-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine, particularly those with fluoro, sulfane, or sulfone groups, have been used in the development of green-emitting iridium(III) complexes. These complexes are characterized by high photoluminescence quantum yields and are significant in the context of light-emitting devices and materials science (Constable et al., 2014).
Pyrrolidine Constrained Bipyridyl-Dansyl Click Fluoroionophore
A pyrrolidine constrained bipyridyl-dansyl conjugate was synthesized for use as a selective ratiometric and colorimetric chemosensor for aluminum ions (Al3+). This application is particularly relevant in chemical sensing and diagnostics (Maity & Govindaraju, 2010).
Electropolymerization in Ionic Liquids
The use of ionic liquids, including those containing pyrrolidinium, for the electropolymerization of materials like poly(3-methylthiophene) is another application area. This process is significant for the development of hybrid supercapacitors, highlighting its importance in energy storage technologies (Biso et al., 2008).
Fluorescent Chemosensors for Metal Ions
Compounds based on the pyrrolo[3,4-c]pyridine structure have been used to create fluorescent chemosensors. These sensors exhibit high selectivity for metal ions such as Fe3+ and Fe2+, which can be used in biomedical imaging and environmental monitoring (Maity et al., 2018).
Synthesis of Polysubstituted and Fused Pyridines
The development of one-pot reactions for the synthesis of various substituted pyridines, including those with fluoro groups, is another significant application. These synthesized compounds have potential uses in drug development and organic chemistry (Song et al., 2016).
Catalysis and Organic Synthesis
The use of pyrrolidine derivatives in catalysis, such as in stereoselective Michael addition reactions, is noteworthy. These reactions are crucial in the synthesis of various organic compounds, highlighting the role of these compounds in facilitating complex chemical transformations (Singh et al., 2013).
Propiedades
IUPAC Name |
(5-fluoropyridin-3-yl)-(3-methylsulfanylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2OS/c1-16-10-2-3-14(7-10)11(15)8-4-9(12)6-13-5-8/h4-6,10H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOBCUUIPDZFSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)C2=CC(=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Chloro-4-methylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2755128.png)
![1-(2-methylpropyl)-5-(3-methylthiophen-2-yl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2755132.png)
![N-[(furan-2-yl)methyl]-3-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2755135.png)

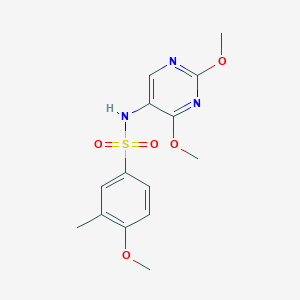
![2-(methylsulfanyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2755141.png)
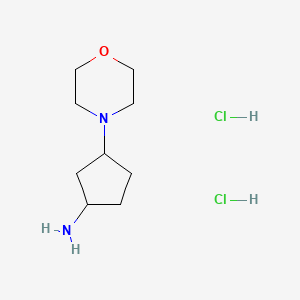
![6,8-dimethoxy-9-(thiophen-2-yl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one](/img/structure/B2755143.png)

![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propan-2-ylacetamide](/img/structure/B2755146.png)
